1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(o-tolyl)urea
Description
This compound features a urea core substituted with a 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl chain and an o-tolyl (ortho-methylphenyl) group. The benzo[d][1,3]dioxol (methylenedioxyphenyl) moiety is associated with enhanced metabolic stability and ligand-receptor interactions, while the urea group often confers hydrogen-bonding capabilities critical for target binding .
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12-4-2-3-5-14(12)20-18(22)19-9-8-15(21)13-6-7-16-17(10-13)24-11-23-16/h2-7,10,15,21H,8-9,11H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQXBSDUYVLPAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(o-tolyl)urea is a complex organic compound that has garnered attention for its potential biological activities. The compound features a benzo[d][1,3]dioxole moiety, which is known for its various pharmacological properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 325.35 g/mol. The structure includes:
- Benzo[d][1,3]dioxole : A bicyclic structure that contributes to the compound's biological activity.
- Hydroxypropyl group : Enhances solubility and potential interactions with biological targets.
- Urea linkage : Known for its role in various pharmacological activities.
Structural Formula
Anticancer Properties
Recent studies have demonstrated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer activity. For instance, research has shown that related compounds can inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis:
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | Not yet determined | TS |
| Pemetrexed | 7.26 | TS |
The benzo[d][1,3]dioxole derivatives have been noted to reduce cell viability in various cancer cell lines, indicating their potential as anticancer agents .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. A comparative study evaluated several urea derivatives against common pathogens:
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| This compound | TBD |
| Standard Antibiotic | 0.5–2 μg/mL |
These findings suggest that the compound may possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in cell proliferation and apoptosis. The presence of the hydroxy group may facilitate hydrogen bonding with target proteins, enhancing binding affinity.
Study on Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers synthesized various urea derivatives and assessed their anticancer properties using cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the presence of the benzo[d][1,3]dioxole moiety significantly increased cytotoxicity compared to standard treatments .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of similar compounds showed that derivatives with hydroxyl substitutions exhibited lower MIC values against S. aureus. This suggests that modifications to the urea structure can enhance antimicrobial properties .
Scientific Research Applications
Synthesis and Classification
1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(o-tolyl)urea can be synthesized using chemical methods from precursors like catechol and substituted aromatic amines. The process involves creating a dioxole ring and adding hydroxypropyl and o-tolyl groups. As a urea derivative, this compound is also categorized as a heterocyclic compound because of its dioxole ring. Its complex structure makes it suitable for studying different chemical and biological properties.
Physicochemical Properties
The molecular weight of this compound is approximately 328.36 g/mol. The presence of hydroxyl and aromatic groups suggests the compound can form hydrogen bonds and engage in hydrophobic interactions.
Potential Chemical Reactions
This compound can undergo a variety of chemical reactions:
- Hydrolysis
- Esterification
- Amidation
The mechanism of action for this compound likely involves interactions with biological targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets in proteins, while the hydroxypropyl and o-tolyl groups can form hydrogen bonds with amino acid residues, potentially modulating protein activity and leading to biological effects.
Related Compounds and their applications
| Compound | Biological Activity |
|---|---|
| N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide | Anticancer activity against various cancer types |
| 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea | Potential anticancer and antimicrobial properties; may inhibit tubulin polymerization, disrupt mitotic spindle formation, and induce oxidative stress in cancer cells; effective against bacterial strains with comparable MICs to antibiotics |
| N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide | N/A |
| N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide | Potential applications in medicinal chemistry due to its biological activity and structural versatility |
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following compounds share structural motifs with the target molecule but differ in substituents, impacting their physicochemical and pharmacological profiles:
Impact of Substituents on Properties
- Lipophilicity: The o-tolyl group in the target compound increases lipophilicity compared to electron-withdrawing groups like trifluoromethyl (logP ~2.5–3.0 estimated) . This may enhance membrane permeability but reduce aqueous solubility.
- Metabolic Stability: Methylenedioxyphenyl (benzo[d][1,3]dioxol) groups inhibit cytochrome P450 enzymes, slowing metabolism . However, non-fluorinated analogs (like the target compound) may be less stable than fluorinated derivatives (e.g., CAS 1396799-02-2) .
Binding Affinity :
Research Findings and Pharmacological Implications
- The absence of fluorine may result in shorter half-life compared to fluorinated derivatives but improved blood-brain barrier penetration.
Fluorinated Analogs (e.g., CAS 1396799-02-2) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
